9,14-Dimethylpentadecan-1-OL
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Overview
Description
9,14-Dimethylpentadecan-1-OL is a long-chain primary fatty alcohol It is characterized by the presence of two methyl groups at the 9th and 14th positions of the pentadecane chain, with a hydroxyl group at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,14-Dimethylpentadecan-1-OL can be achieved through several synthetic routes. One common method involves the use of long-chain alkanoyl chlorides and subsequent reduction reactions. The key steps in the synthesis include:
Formation of the alkanoyl chloride: This can be achieved by reacting the corresponding carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Reduction to the alcohol: The alkanoyl chloride is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
9,14-Dimethylpentadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 9,14-Dimethylpentadecanal, 9,14-Dimethylpentadecanoic acid
Reduction: 9,14-Dimethylpentadecane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
9,14-Dimethylpentadecan-1-OL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in the context of lipid metabolism and signaling.
Medicine: Investigated for potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,14-Dimethylpentadecan-1-OL involves its interaction with specific molecular targets and pathways. As a fatty alcohol, it can integrate into lipid bilayers and affect membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6,10,14-Trimethylpentadecan-2-OL: Another long-chain fatty alcohol with similar structural features but different methyl group positions.
3,7-Dimethylpentadecan-2-OL: A compound with methyl groups at different positions, used as a pheromone in certain insect species.
Uniqueness
9,14-Dimethylpentadecan-1-OL is unique due to its specific methyl group positions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
919109-73-2 |
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Molecular Formula |
C17H36O |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
9,14-dimethylpentadecan-1-ol |
InChI |
InChI=1S/C17H36O/c1-16(2)12-9-10-14-17(3)13-8-6-4-5-7-11-15-18/h16-18H,4-15H2,1-3H3 |
InChI Key |
YOHGXLAWDHRMCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(C)CCCCCCCCO |
Origin of Product |
United States |
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